Monosodium arsenate

説明

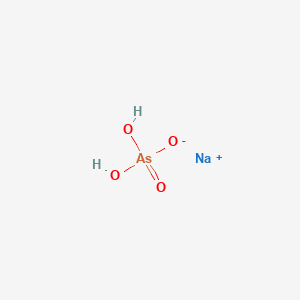

Monosodium arsenate is an inorganic compound with the chemical formula NaH₂AsO₄. It is a colorless solid that is highly toxic. This compound is one of the salts derived from arsenic acid and is commonly referred to as sodium arsenate monobasic. This compound is used in various scientific and industrial applications due to its unique chemical properties .

準備方法

Monosodium arsenate can be synthesized through the reaction of arsenic acid with sodium hydroxide. The reaction is as follows:

H₃AsO₄ + NaOH → NaH₂AsO₄ + H₂O

In the laboratory, it is prepared by crystallizing from a hot saturated aqueous solution, where it is highly soluble when hot (75.3 g in 100 mL at 100°C). It is obtained as the monohydrate. Upon heating, solid sodium dihydrogen arsenate monohydrate loses water of crystallization and converts to the pyroarsenate salt Na₂H₂As₂O₇ .

化学反応の分析

Monosodium arsenate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to elemental arsenic using formaldehyde.

Substitution: It reacts with metal salts in the presence of ammonia to form corresponding ammine complexes.

Dehydration: Upon heating, it loses water to form pyroarsenate salts.

Common reagents and conditions used in these reactions include formaldehyde for reduction and ammonia for substitution reactions. Major products formed from these reactions include elemental arsenic and various ammine complexes .

科学的研究の応用

Agricultural Uses

Herbicide

Monosodium arsenate is primarily used as a herbicide. It is effective in controlling a variety of weeds, particularly in cotton cultivation. The compound functions by inhibiting the growth of unwanted plants, thereby enhancing crop yield. The U.S. Environmental Protection Agency (EPA) has approved its use on cotton, sod farms, and golf courses, although its application has faced scrutiny due to potential environmental impacts .

Environmental Impact Studies

Research indicates that while MSA can effectively control weeds, it poses risks of arsenic leaching into groundwater and surface water. A study demonstrated that after applying monosodium methyl arsenate (a related compound), 50-101% of the arsenic was retained in the turfgrass and soil, suggesting minimal leaching under aerobic conditions. However, repeated applications could lead to environmental contamination .

Industrial Applications

Wood Preservation

Historically, arsenic compounds have been used in wood preservation. This compound has been a component of chromated copper arsenate (CCA), which was widely used until its voluntary ban in residential applications due to health concerns .

Semiconductor Manufacturing

Arsenic compounds, including this compound, are utilized in the semiconductor industry for doping silicon and producing gallium arsenide. These materials are critical for manufacturing high-speed electronic devices due to their unique electrical properties .

Pharmaceutical Applications

Medical Research

this compound has been studied for its potential therapeutic effects in treating certain medical conditions. Historically, inorganic arsenic was used in treating diseases such as leukemia and psoriasis until the late 20th century . Recent studies have explored its effects on cellular pathways and its potential role in cancer therapy.

Case Studies

Toxicity Reports

Case studies involving accidental exposure to MSA highlight its toxicity profile. For instance, a report documented cases of cattle toxicosis following ingestion of pasture contaminated with MSA. Symptoms included severe diarrhea and dehydration, leading to fatalities among affected animals .

Clinical Outcomes

In clinical settings, patients exposed to high concentrations of MSMA exhibited symptoms such as nausea and vomiting but generally recovered without severe long-term effects . These findings underscore the importance of understanding both the therapeutic potential and risks associated with MSA.

Regulatory Considerations

The use of this compound is heavily regulated due to its potential health risks. The EPA continues to review its safety and effectiveness as part of ongoing assessments related to agricultural chemicals. Recent evaluations have focused on its carcinogenicity and environmental impact, leading to modified regulations regarding its use on turf and other non-crop areas .

作用機序

The mechanism by which sodium dihydrogen arsenate exerts its effects involves its interaction with cellular components. It can inhibit various enzymes by binding to their active sites, leading to the disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death .

類似化合物との比較

Monosodium arsenate is similar to other arsenate compounds such as disodium hydrogen arsenate (Na₂HAsO₄) and sodium arsenate (Na₃AsO₄). it is unique in its specific chemical structure and properties. For example, sodium dihydrogen arsenate is a monobasic salt, whereas disodium hydrogen arsenate is a dibasic salt, and sodium arsenate is a tribasic salt. This difference in basicity affects their solubility, reactivity, and applications .

Similar compounds include:

- Disodium hydrogen arsenate (Na₂HAsO₄)

- Sodium arsenate (Na₃AsO₄)

- Arsenic acid (H₃AsO₄)

- Monopotassium arsenate (KH₂AsO₄) .

生物活性

Monosodium arsenate (MSA) is a sodium salt of arsenic acid, commonly used in agriculture as a herbicide and pesticide. Its biological activity, particularly its toxicity and metabolic effects, has been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxicity, metabolism, case studies, and environmental impact.

This compound is classified as an inorganic arsenical compound. Its chemical structure allows it to interact with biological systems primarily through the formation of reactive oxygen species (ROS) and interference with cellular processes such as DNA methylation. The mechanism by which MSA exerts its effects includes:

- Cytotoxicity : MSA has been shown to induce cell death in various human cell lines. For instance, studies on HepG2 cells demonstrated that MSA has an LC50 (lethal concentration for 50% of cells) value significantly higher than that of arsenic trioxide, indicating lower acute toxicity .

- Gene Expression Modulation : Exposure to MSA affects the expression of genes related to stress responses and apoptosis. In a study involving HepG2 cells, only two out of thirteen evaluated genes were significantly induced by MSA, compared to eleven for arsenic trioxide .

Toxicity and Case Studies

Despite its lower toxicity compared to other arsenic compounds, MSA can still pose health risks, particularly in cases of acute exposure. Several case studies illustrate the effects of MSA ingestion:

- Case Study 1 : A 16-year-old female ingested a large quantity (up to 240 cc) of 47% MSMA in a suicide attempt. Initial urinary arsenic levels were extremely high (746,866.8 μg/L), but after treatment with chelating agents, she showed significant recovery without long-term effects .

- Case Study 2 : A 3-year-old male ingested 5 cc of MSMA and exhibited symptoms such as emesis but recovered fully after treatment with DMSA (dimercaptosuccinic acid). His follow-up showed normal arsenic levels .

These cases highlight that while MSA can lead to acute symptoms such as nausea and vomiting, severe long-term effects are rare when appropriate medical intervention is applied.

Environmental Impact

The environmental fate of this compound is critical due to its use in agriculture. Studies indicate that:

- Soil Interaction : When applied to soil, MSA can transform into various arsenic species, including inorganic arsenate and methylated forms like monomethylarsonic acid (MMA) and dimethylarsonic acid (DMA). These transformations can affect soil health and water quality .

- Bioaccumulation : Research suggests that while MSA is rapidly excreted from animal systems, there may be potential for bioaccumulation in the environment if not managed properly .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

特性

IUPAC Name |

sodium;dihydrogen arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRTGQHVBWRJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaH2AsO4, AsH2NaO4 | |

| Record name | sodium dihydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_dihydrogen_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Sodium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8058611 | |

| Record name | Monosodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.925 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium arsenate is a colorless to white crystalline solid. It is soluble in water. It is toxic by ingestion., Colorless to white solid; [CAMEO] Does not exist in a crystalline form; [Ullmann] | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

356 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.87 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7631-89-2, 10103-60-3 | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

187 °F (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。